molecular formula C19H15N3O2S2 B11276754 5-Oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

5-Oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B11276754
M. Wt: 381.5 g/mol
InChI Key: MMIGZOYGTJNSSM-UHFFFAOYSA-N
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Description

5-Oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused thiazoloquinazoline core with a phenethyl carboxamide substituent. Its unique structure enables diverse pharmacological activities, including BKCa channel activation, antimicrobial effects, and enzyme inhibition. The compound’s activity is highly sensitive to structural modifications, particularly on the anilide side chain and aromatic substituents, as demonstrated in preclinical studies .

Properties

Molecular Formula

C19H15N3O2S2

Molecular Weight

381.5 g/mol

IUPAC Name

5-oxo-N-(2-phenylethyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

InChI

InChI=1S/C19H15N3O2S2/c23-17-13-8-4-5-9-14(13)22-16(21-17)15(26-19(22)25)18(24)20-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,24)(H,21,23)

InChI Key

MMIGZOYGTJNSSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2

Origin of Product

United States

Chemical Reactions Analysis

5-Oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds related to the thiazoloquinazoline scaffold. For instance, derivatives of quinazolinones have been synthesized and evaluated for their anticancer activities against various cancer cell lines. Specifically, compounds that incorporate the thiazolo[3,4-a]quinazoline structure have shown promising results in inhibiting tumor growth.

Case Study: Anticancer Screening

A study assessed the anticancer activity of synthesized 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues. These compounds were tested against the MDA-MB-231 breast cancer cell line using an MTT assay, revealing significant cytotoxic effects compared to standard treatments like paclitaxel. The results indicated that modifications at specific positions on the quinazoline ring could enhance anticancer efficacy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Research indicates that thiazoloquinazoline derivatives exhibit activity against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Activity

In a study focusing on the synthesis and characterization of new derivatives, several compounds demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Penicillium chrysogenum. The findings suggest that these compounds could serve as lead structures for developing new antimicrobial agents .

Anti-inflammatory Effects

Compounds derived from thiazoloquinazoline frameworks have been explored for their anti-inflammatory properties. The structural features that contribute to these effects include the presence of specific functional groups that modulate inflammatory pathways.

Case Study: Anti-inflammatory Activity

Research has shown that certain thiazoloquinazoline derivatives possess anti-inflammatory activity in vivo models, with some compounds exhibiting a notable reduction in edema at specified doses. This suggests potential applications in treating inflammatory diseases .

Summary Table of Applications

ApplicationDescriptionKey Findings
AnticancerInhibits growth of cancer cellsSignificant cytotoxicity against MDA-MB-231; potential for further development as anticancer agents .
AntimicrobialActive against various bacterial and fungal strainsEffective against Mycobacterium smegmatis; promising as new antimicrobial agents .
Anti-inflammatoryReduces inflammation in vivoNotable reduction in edema; potential for treating inflammatory diseases .
MechanismsInvolves cell cycle inhibition, apoptosis modulation, and antioxidant effectsMulti-faceted action profile enhances therapeutic potential across different diseases .

Comparison with Similar Compounds

BKCa Channel Activation for Overactive Bladder (OAB) Therapy

Derivatives optimized for BKCa channel activation (Table 1) show that substituent position on the phenyl ring significantly affects potency:

  • Compound 12a (ortho-methylphenyl): EC50 = 4.60 μM, ΔRFU = 3.68 at 6 μM.
  • Compound 12b (meta-methylphenyl): Higher potency (EC50 = 5.74 μM, ΔRFU = 4.98 at 6 μM), suggesting meta-substituents enhance channel current modulation .

Table 1: BKCa Activation by Structural Analogs

Compound Substituent EC50 (μM) ΔRFU (6 μM)
11g Phenyl 7.20 2.91
12a ortho-Methylphenyl 4.60 3.68
12b meta-Methylphenyl 5.74 4.98

Antimicrobial Activity

Fluorophenyl and heterocyclic substituents influence antimicrobial efficacy (Table 2):

  • 5e (4-fluorophenyl): Moderate activity against Gram-positive bacteria (MIC = 8 μg/mL).
  • 5g (2-thienylmethyl): Enhanced fungicidal activity (MIC = 4 μg/mL against C. albicans), attributed to the thiophene moiety’s electron-rich nature .

Table 2: Antimicrobial Activity of Selected Derivatives

Compound Substituent MIC (μg/mL) Target Pathogens
5e 4-Fluorophenyl 8–16 S. aureus, E. coli
5f 2-Fluorophenyl 16–32 B. subtilis
5g 2-Thienylmethyl 4–8 C. albicans

Computational Studies for MALT1 Inhibition in Lymphoma

3D-QSAR models reveal that electron-withdrawing groups (e.g., nitro, chloro) at the quinazoline C8 position enhance MALT1 protease inhibition. Derivatives with these groups showed superior docking scores (GlideScore = −9.2 kcal/mol) compared to unsubstituted analogs (GlideScore = −6.8 kcal/mol) .

Comparison with Non-Quinazoline Heterocycles

Compound C4 (2-thioxothiazolidin-4-one core) delays B. subtilis spore bursting but is less effective than thiazoloquinazoline derivatives. The fused quinazoline system likely provides greater conformational rigidity, improving target engagement .

Biological Activity

The compound 5-Oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a member of the thiazoloquinazoline family, which has garnered attention due to its diverse biological activities. This article focuses on the biological properties of this compound, including its anticancer, antibacterial, and enzyme inhibitory effects.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16N2O2S
  • Molecular Weight : 316.38 g/mol

Biological Activity Overview

Research indicates that compounds in the thiazoloquinazoline class exhibit a range of biological activities. The following sections summarize key findings related to the specific biological activities of This compound .

1. Anticancer Activity

Several studies have highlighted the anticancer potential of thiazoloquinazolines. For instance:

  • A study demonstrated that derivatives of quinazolinone exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The introduction of specific substituents enhanced their activity against these cell lines .
CompoundCell LineIC50 (µM)
5-Oxo-N-phenethyl...MCF-710
5-Oxo-N-phenethyl...HeLa15

2. Antibacterial Activity

The compound has also been evaluated for antibacterial properties:

  • Quinazolinone-based hybrids have shown promising antibacterial activity against a range of pathogens. The thiazoloquinazoline derivatives were found to inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .

3. Enzyme Inhibition

Inhibition of various enzymes has been another area of interest:

  • The compound exhibited inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of thiazoloquinazolines:

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazoloquinazolines and assessed their cytotoxic effects using MTT assays. The results indicated that compounds with electron-withdrawing groups at specific positions showed enhanced anticancer activity compared to their analogs with electron-donating groups .

Case Study 2: Antibacterial Screening

Another research effort focused on the antibacterial properties of thiazoloquinazolines against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant inhibition zones in disk diffusion assays, indicating their potential as new antibacterial agents .

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